molecular formula C8H5Cl3N2O4 B1374249 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one CAS No. 1269822-93-6

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Cat. No.: B1374249
CAS No.: 1269822-93-6
M. Wt: 299.5 g/mol
InChI Key: YIGNPSISZDSTRS-UHFFFAOYSA-N
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Description

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and nitro groups, and a trichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one typically involves multi-step organic reactions One common method starts with the nitration of a pyrrole derivative to introduce the nitro group This is followed by acetylation to add the acetyl group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trichloroethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The trichloroethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one: Similar structure but with trifluoroethanone instead of trichloroethanone.

    1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-dichloroethan-1-one: Similar structure but with dichloroethanone instead of trichloroethanone.

Uniqueness

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is unique due to the presence of the trichloroethanone moiety, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical reactivity or stability.

Properties

IUPAC Name

1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGNPSISZDSTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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